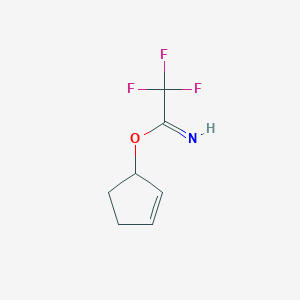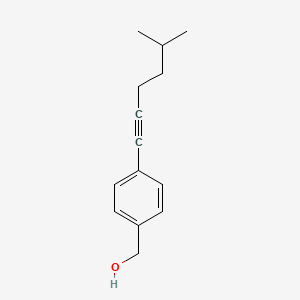
Benzenemethanol, 4-(5-methyl-1-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-(5-methyl-1-hexynyl)- is an organic compound with the molecular formula C14H18O. It is characterized by the presence of a benzene ring substituted with a methanol group and a 5-methyl-1-hexynyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(5-methyl-1-hexynyl)- typically involves the alkylation of benzyl alcohol derivatives with appropriate alkynyl halides. One common method includes the reaction of 4-bromobenzyl alcohol with 5-methyl-1-hexyne in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Benzenemethanol, 4-(5-methyl-1-hexynyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(5-methyl-1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the 5-methyl-1-hexynyl group can be reduced to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-(5-methyl-1-hexenyl)benzenemethanol, 4-(5-methylhexyl)benzenemethanol.
Substitution: Nitrobenzenemethanol, sulfonylbenzenemethanol, halogenated benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 4-(5-methyl-1-hexynyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(5-methyl-1-hexynyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-methyl-
- Benzenemethanol, α-methyl-
- Benzenemethanol, 4-(1-methylethyl)-
Uniqueness
Benzenemethanol, 4-(5-methyl-1-hexynyl)- is unique due to the presence of the 5-methyl-1-hexynyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenemethanol derivatives and contributes to its specific reactivity and applications .
Properties
CAS No. |
830329-16-3 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
[4-(5-methylhex-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C14H18O/c1-12(2)5-3-4-6-13-7-9-14(11-15)10-8-13/h7-10,12,15H,3,5,11H2,1-2H3 |
InChI Key |
NFAIUTDXLLMBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC#CC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


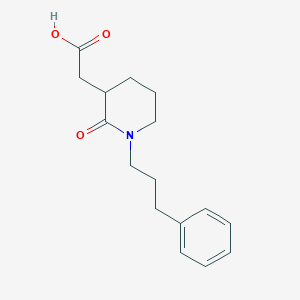

![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
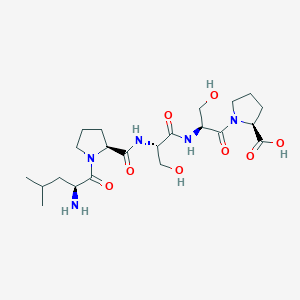
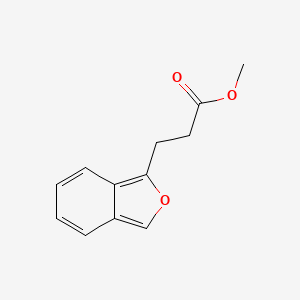
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
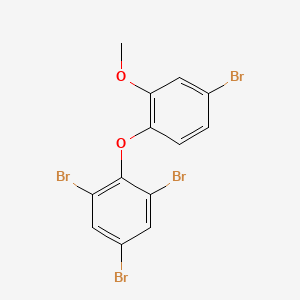
silane](/img/structure/B14213431.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
